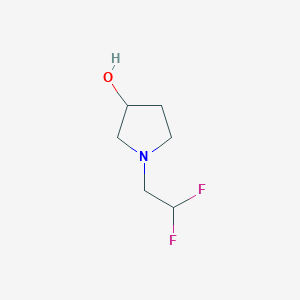![molecular formula C12H12N2O B13239034 1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B13239034.png)
1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a phenyl group substituted with a 4-methyl-1H-pyrazol-3-yl moiety and an ethanone group
Méthodes De Préparation
The synthesis of 1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-1H-pyrazole and 4-bromoacetophenone.
Reaction Conditions: The key step involves the coupling of 4-methyl-1H-pyrazole with 4-bromoacetophenone under basic conditions, often using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Purification: The product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: Similar structure but lacks the ethanone group, leading to different chemical properties and applications.
4-(1H-Pyrazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of an ethanone group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-[4-(4-methyl-1H-pyrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-7-13-14-12(8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,14) |
Clé InChI |
GVUDYBSNWNQHFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1)C2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




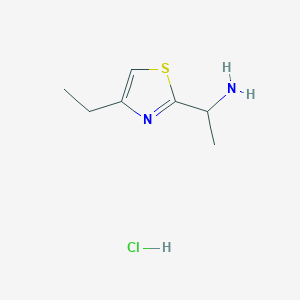
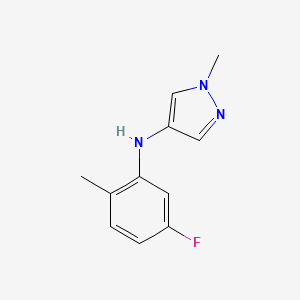
![N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine](/img/structure/B13238969.png)
![(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13238983.png)
![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)

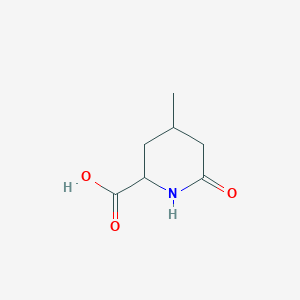
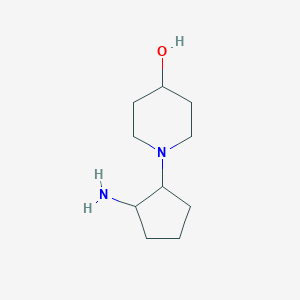
![2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)

![2-[Ethyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13239044.png)
